Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate
CAS No.:
Cat. No.: VC17935498
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O5 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | methyl 3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22) |
| Standard InChI Key | TZTNFPWKYFSEAE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A tryptophan backbone with a chiral center at the α-carbon (S-configuration).
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A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
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A 5-methoxyindole moiety at the β-position, enhancing electronic stability and directing regioselective reactions.
The molecular formula is , with a molar mass of 348.4 g/mol. Its IUPAC name, methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflects this intricate substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC |
| InChIKey | TZTNFPWKYFSEAE-UHFFFAOYSA-N |
| Boiling Point | Not reported (decomposes upon heating) |
The Boc group’s steric bulk shields the amino group from unintended reactions, while the 5-methoxyindole enhances solubility in polar aprotic solvents.
Spectroscopic Characterization
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NMR: The -NMR spectrum exhibits distinct signals for the indole proton (δ 7.0–7.5 ppm), Boc methyl groups (δ 1.4 ppm), and methoxy substituent (δ 3.8 ppm) .
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IR: Stretching vibrations at 1740 cm (ester C=O) and 1690 cm (Boc carbamate) confirm functional group integrity.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves a four-step sequence:
Step 1: Tryptophan Protection
L-Tryptophan is treated with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) to install the Boc group at the α-amino position .
Step 2: Methoxyindole Incorporation
A palladium-catalyzed C–H borylation at the indole’s C5 position, followed by Suzuki–Miyaura coupling with methoxyboronic acid, introduces the 5-methoxy substituent .
Step 3: Esterification
The carboxylic acid is converted to a methyl ester using thionyl chloride () and methanol, yielding the final product .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , THF, 0°C | 92% |
| 2 | Pd(OAc), Bpin, 80°C | 65% |
| 3 | , MeOH, reflux | 85% |
Optimization Challenges
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Regioselectivity: Competing C2 and C7 borylation in indole necessitates ligand-controlled catalysis .
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Deprotection Sensitivity: Acidic conditions for Boc removal risk indole ring protonation, requiring buffered trifluoroacetic acid (TFA) .
Applications in Organic Synthesis
Peptide Chemistry
The compound serves as a Boc-protected building block for solid-phase peptide synthesis (SPPS). Its methyl ester undergoes saponification to the carboxylic acid, enabling coupling via carbodiimide activators .
Case Study: Incorporation into HIV-1 Entry Inhibitors
Tetrapodal derivatives featuring this scaffold exhibit sub-nanomolar efficacy against HIV-1 by blocking gp120–CD4 interactions . The 5-methoxy group enhances binding affinity through hydrophobic interactions with viral envelope pockets .
Heterocyclic Functionalization
The electron-rich indole ring participates in:
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Friedel–Crafts alkylations for C3-arylation.
Recent Research Developments
Antiviral Applications
Analogous C2/C7-arylated derivatives (e.g., AL-518) demonstrate dual activity against HIV-1 and enterovirus A71 (EC = 6 nM and 40 nM, respectively) . Structural studies suggest the 5-methoxy group in the query compound could similarly enhance viral envelope binding.
Biomimetic Photocatalysis
Cercosporin-mediated energy transfer enables oxidative modification of the indole ring, yielding kynurenine derivatives for neurodegenerative disease research .
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